

Application Notes and Protocols: Synthesis of Chiral Oxazolidinones from N-Boc-D-cyclohexylglycinol

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Compound of Interest

Compound Name: *N*-Boc-D-cyclohexylglycinol

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Introduction

Chiral oxazolidinones are pivotal structural motifs in medicinal chemistry, most notably recognized in the antibiotic linezolid and its analogs. They also serve as valuable chiral auxiliaries in asymmetric synthesis.[1] The use of (R)- or (S)-**N-Boc-D-cyclohexylglycinol** as a starting material offers a robust pathway to synthesize 4-cyclohexyl substituted chiral oxazolidinones. The bulky cyclohexyl group can impart unique pharmacological properties and stereochemical control in subsequent reactions.[2] The Boc (tert-butoxycarbonyl) protecting group provides stability during synthesis and can be readily removed under mild acidic conditions.[3]

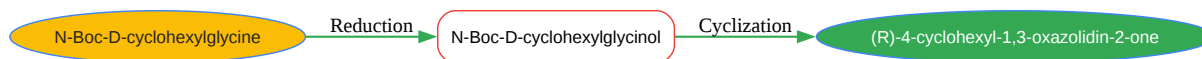
This document provides detailed protocols for the synthesis of chiral oxazolidinones from **N-Boc-D-cyclohexylglycinol**, including methods for the preparation of the starting material and its subsequent cyclization.

Synthesis Pathway Overview

The overall synthetic strategy involves two key stages:

- **Synthesis of N-Boc-D-cyclohexylglycinol:** This is typically achieved by the reduction of the corresponding N-Boc protected amino acid, N-Boc-D-cyclohexylglycine.

- Cyclization to the Chiral Oxazolidinone: The N-Boc protected amino alcohol is then cyclized to form the desired oxazolidinone ring.



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Caption: Overall synthesis pathway from N-Boc-D-cyclohexylglycine to the chiral oxazolidinone.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-cyclohexylglycinol

This protocol is adapted from procedures for the reduction of N-Boc protected amino acids.[4]
[5]

Materials:

- N-Boc-D-cyclohexylglycine
- Borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$) or Sodium borohydride (NaBH_4) and Lithium Chloride (LiCl)
- Tetrahydrofuran (THF), anhydrous
- Methanol (for NaBH_4 reduction)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure using Borane-dimethyl sulfide complex:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-D-cyclohexylglycine (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add borane-dimethyl sulfide complex (approx. 1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
- Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol until gas evolution ceases.
- Remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield **N-Boc-D-cyclohexylglycinol**. The crude product can be purified by flash chromatography if necessary.

Procedure using Sodium Borohydride and Lithium Chloride:

- To a solution of N-Boc-D-cyclohexylglycine methyl ester (1.0 eq) and lithium chloride (2.0 eq) in methanol, add sodium borohydride (2.0 eq) portion-wise at 5 °C.[5]
- Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[5]
- Cool the reaction in an ice bath and quench by the dropwise addition of water, followed by acidification to pH 2-3 with 2N HCl.[5]
- Concentrate the mixture under reduced pressure to remove most of the solvent.[5]
- Adjust the pH to 9 with 2 mol/L NaOH solution and extract the product with dichloromethane (3 x volumes).[5]

- Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.^[5]
- Filter and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system like ethyl acetate/n-heptane to afford pure **N-Boc-D-cyclohexylglycinol**.^[5]

Protocol 2: Synthesis of (R)-4-cyclohexyl-1,3-oxazolidin-2-one

This protocol is based on the cyclization of N-Boc-amino alcohols as described in the literature.^[4]

Materials:

- **N-Boc-D-cyclohexylglycinol**
- Potassium tert-butoxide (t-BuOK)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Under an inert atmosphere, dissolve **N-Boc-D-cyclohexylglycinol** (1.0 eq) in anhydrous THF.
- Add potassium tert-butoxide (1.0-1.2 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 10-12 hours, monitoring the progress by TLC.^[4]

- Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the solution and concentrate under reduced pressure to obtain the crude (R)-4-cyclohexyl-1,3-oxazolidin-2-one.
- Purify the product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

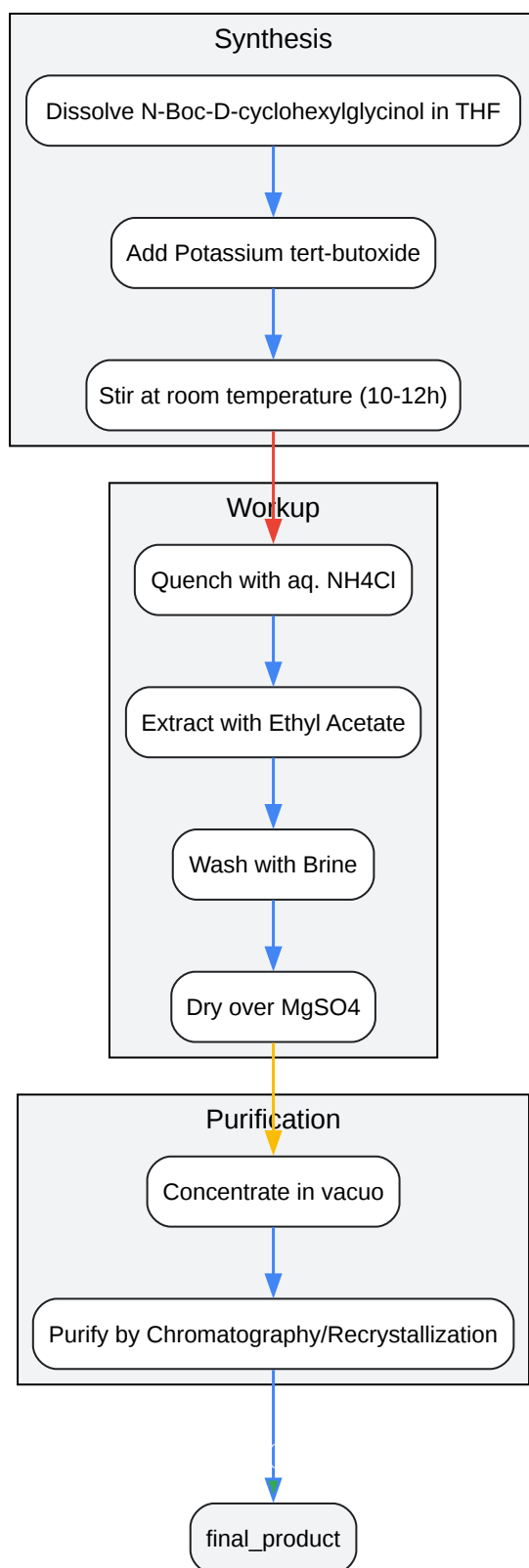
The following table summarizes representative yields for the cyclization of various N-Boc protected amino alcohols to their corresponding oxazolidinones, providing an expected range for the synthesis of (R)-4-cyclohexyl-1,3-oxazolidin-2-one.

Entry	N-Boc-Amino Alcohol Precursor	Product	Yield (%)	Diastereomeric Ratio (dr)	Reference
1	N-Boc-L-phenylalaninol	(S)-4-benzyl-2-oxazolidinone	>95	N/A	[6]
2	N-Boc-L-valinol	(S)-4-isopropyl-2-oxazolidinone	65-79	>20:1	[6]
3	N-Boc-L-leucinol	(S)-4-isobutyl-2-oxazolidinone	65-79	>20:1	[6]
4	N-Boc-L-serine methyl ester	Methyl (S)-2-oxo-1,3-oxazolidine-4-carboxylate	~80	N/A	[7]
5	N-Boc- β -allylglycine dipeptide	Dipeptide with oxazolidinone	57	N/A	[8]

Note: The diastereomeric ratio is relevant when a new stereocenter is formed during the reaction. In the cyclization of **N-Boc-D-cyclohexylglycinol**, the existing stereocenter is retained.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the chiral oxazolidinone.



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Caption: Experimental workflow for the synthesis of (R)-4-cyclohexyl-1,3-oxazolidin-2-one.

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